An In-depth Technical Guide to the Isoindoline Core: Structure, Properties, and Applications
An In-depth Technical Guide to the Isoindoline Core: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
The isoindoline core, a bicyclic heterocyclic scaffold, is a cornerstone in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the isoindoline core, detailing its structure, chemical properties, synthesis, and its role in modulating key biological signaling pathways.
Core Structure and Physicochemical Properties
The isoindoline nucleus consists of a benzene ring fused to a five-membered pyrrolidine ring.[1] This arrangement confers a rigid, yet three-dimensional, structure that is advantageous for molecular recognition by biological targets.
Structural Parameters
Computational studies and X-ray crystallography have provided precise data on the geometry of the isoindoline core. Selected bond lengths and angles for a representative derivative, 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, are presented below. The N–CO bond length is characteristic of imides.[2]
| Parameter | Value |
| Bond Lengths (Å) | |
| N1–C9 | 1.421(6) |
| N1–C1 | 1.280(6) |
| C1–N2 | 1.359(6) |
| **Bond Angles (°) ** | |
| C1–N1–C9 | 117.0(4) |
| N1–C1–C4 | 124.4(4) |
| C2–N3–C17 | 122.7(4) |
Data for 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione[2][3]
Physicochemical Data
The physicochemical properties of isoindoline and its derivatives are crucial for their application in drug discovery, influencing factors such as solubility, permeability, and metabolic stability.
| Property | Isoindoline | Isoindoline-1,3-dione Derivative (Example) |
| Molecular Formula | C₈H₉N | C₂₀H₂₁N₃O₂ |
| Molar Mass ( g/mol ) | 119.16 | 335.4 |
| Melting Point (°C) | 17 | 156-158 |
| Boiling Point (°C) | 221 | - |
| pKa (Strongest Basic) | 8.88 | - |
| logP | 0.78 - 1.28 | - |
| Polar Surface Area (Ų) | 12.03 | 57.61 |
Chemical Properties and Reactivity
The isoindoline nucleus exhibits a rich and varied reactivity profile, making it a versatile scaffold for chemical modification.
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Nucleophilicity of the Nitrogen Atom: The lone pair of electrons on the nitrogen atom imparts nucleophilic character, allowing for facile alkylation, acylation, and other N-functionalization reactions.
-
Electrophilic Aromatic Substitution: The benzene ring of the isoindoline core is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. Substitution typically occurs at the C4 and C7 positions.[7]
-
Oxidation: Isoindolines can be oxidized to the corresponding isoindoles or phthalimides under controlled conditions. However, they are also prone to over-oxidation, leading to polymeric products.[7]
-
Ring-Opening Reactions: The five-membered ring can undergo ring-opening reactions under specific conditions, such as treatment with strong acids or reducing agents, providing access to substituted o-xylene derivatives.[8]
Synthesis and Characterization
A variety of synthetic routes to the isoindoline core have been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed methods.
General Synthetic Workflow
The synthesis, purification, and characterization of isoindoline derivatives typically follow a standardized workflow.
Caption: A typical experimental workflow for the synthesis and characterization of isoindoline derivatives.
Key Experimental Protocols
Protocol 1: Synthesis of N-Substituted Isoindoline-1,3-diones
This method involves the condensation of phthalic anhydride with a primary amine.
-
Reagents: Phthalic anhydride (1.0 eq), primary amine (1.0 eq), glacial acetic acid.
-
Procedure:
-
A mixture of phthalic anhydride and the primary amine is refluxed in glacial acetic acid for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with cold water and ethanol.
-
The crude product can be further purified by recrystallization.[9]
-
Protocol 2: Palladium-Catalyzed Intramolecular α-Arylation for Isoindoline Synthesis
This modern approach allows for the selective synthesis of isoindoline-1-carboxylic acid esters.
-
Reagents: Ester substrate (e.g., methyl 2-((2-bromobenzyl)(benzyl)amino)acetate) (1.0 eq), K₃PO₄ (3.0 eq), Pd(PPh₃)₄ (0.1 eq), THF.
-
Procedure:
-
A mixture of the ester, K₃PO₄, and Pd(PPh₃)₄ in THF is stirred in a sealed tube at 110 °C for 24 hours.
-
The reaction mixture is poured into water and extracted with an organic solvent (e.g., Et₂O).
-
The organic extracts are washed with brine, dried, and concentrated.
-
The residue is purified by flash chromatography.
-
Characterization Techniques
The structural elucidation of isoindoline derivatives relies on a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the substitution pattern and overall structure.[10][11]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as the characteristic C=O stretches of isoindoline-1,3-diones.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[10]
-
Elemental Analysis: Determines the elemental composition of the product.[12]
Biological Significance and Signaling Pathways
Isoindoline derivatives have garnered significant attention in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. Their mechanism of action often involves the modulation of key cellular signaling pathways.
NRF2 Signaling Pathway
The NRF2 pathway is a critical regulator of cellular defense against oxidative stress. Some isoindoline-dione derivatives have been shown to upregulate the expression of NRF2 and its downstream antioxidant enzymes, thereby protecting cells from oxidative damage.[13][14][15]
References
- 1. Isoindolinone synthesis [organic-chemistry.org]
- 2. Crystal structure, DFT calculations and evaluation of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as AChE inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addition of Lithium Silylamides to 1,2-Dicyanobenzene: Isoindoline-1,3-diimine Derivatives Investigated by NMR/XRD/DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoindoline | C8H9N | CID 422478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. media.neliti.com [media.neliti.com]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
